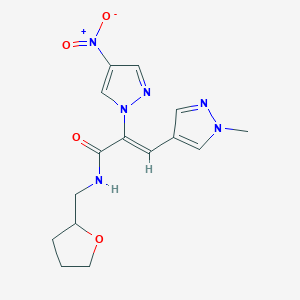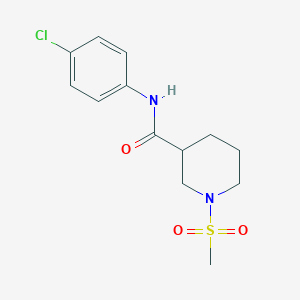
(Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole rings: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.
Amide formation: Coupling of the pyrazole derivatives with tetrahydrofuran-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole rings or the nitro group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.
Substitution: Halogenation agents, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Drug Development: Pyrazole derivatives are explored for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Probes: Used in studying enzyme functions and biological pathways.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Active ingredients in various therapeutic formulations.
Mechanism of Action
The mechanism of action of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The nitro group might undergo bioreduction, leading to reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE (without the Z-configuration)
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The unique combination of the (Z)-configuration, the nitro group, and the tetrahydrofuran moiety might confer specific biological activities or chemical properties that distinguish it from other pyrazole derivatives.
Properties
IUPAC Name |
(Z)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-19-9-11(6-17-19)5-14(20-10-12(7-18-20)21(23)24)15(22)16-8-13-3-2-4-25-13/h5-7,9-10,13H,2-4,8H2,1H3,(H,16,22)/b14-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERZMRBWUJQCGF-RZNTYIFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C(=O)NCC2CCCO2)N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(/C(=O)NCC2CCCO2)\N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[2-(benzyloxy)-3-methoxyphenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5279859.png)
![4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5279872.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5279877.png)
![1-BENZYL-N-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5279885.png)

![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5279899.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5279907.png)
![[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B5279912.png)
![1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea](/img/structure/B5279913.png)
![(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5279927.png)
![ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate](/img/structure/B5279929.png)
![4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine](/img/structure/B5279931.png)
![ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5279957.png)
![N-[(1R,3R)-3-aminocyclopentyl]-1-(4-hydroxycyclohexyl)-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B5279968.png)
